Cas no 1261908-92-2 (4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid)
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- MFCD18322066
- 1261908-92-2
- 4-(2-FLUORO-4-METHOXYCARBONYLPHENYL)-2-HYDROXYBENZOIC ACID
- DTXSID70691429
- 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%
- 2'-Fluoro-3-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
- 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid
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- MDL: MFCD18322066
- Inchi: 1S/C15H11FO5/c1-21-15(20)9-3-4-10(12(16)6-9)8-2-5-11(14(18)19)13(17)7-8/h2-7,17H,1H3,(H,18,19)
- InChI Key: AEJIBQLVBOMNND-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=O)OC)C=CC=1C1C=CC(C(=O)O)=C(C=1)O
Computed Properties
- Exact Mass: 290.05905161Da
- Monoisotopic Mass: 290.05905161Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 83.8Ų
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329341-5 g |
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%; . |
1261908-92-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB329341-5g |
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%; . |
1261908-92-2 | 95% | 5g |
€1159.00 | 2025-03-19 |
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid Suppliers
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid
Introduction to 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic Acid (CAS No. 1261908-92-2)
4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, identified by its CAS number CAS No. 1261908-92-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in the development of novel therapeutic agents.
The molecular structure of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid is characterized by the presence of a hydroxybenzoic acid core, which is functionalized with a fluoro-substituted phenyl ring and a methoxycarbonyl group. This unique arrangement of functional groups contributes to its distinct chemical properties and biological interactions. The fluoro substituent, in particular, is known to enhance the metabolic stability and binding affinity of molecules, which is a critical factor in drug design.
In recent years, there has been a growing interest in the development of compounds that incorporate fluoro-substituted aromatic rings due to their ability to modulate enzyme activity and receptor binding. The presence of both the hydroxyl and methoxycarbonyl groups in 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid suggests that it may exhibit multiple points of interaction with biological targets, potentially leading to synergistic effects in therapeutic applications.
The synthesis of 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid involves a series of carefully orchestrated chemical reactions that require precise control over reaction conditions and reagent selection. The introduction of the fluoro-substituent into the phenyl ring typically involves fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The methoxycarbonyl group is often introduced through esterification or carbonylation reactions, which are critical for stabilizing the carboxylic acid functionality.
The compound's solubility and stability are also important considerations in its potential applications. 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid exhibits moderate solubility in polar organic solvents, which facilitates its use in various chemical and biological assays. Its stability under different storage conditions is another key factor that makes it suitable for industrial and research purposes.
In the realm of medicinal chemistry, 4-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid has been investigated for its potential role in modulating inflammatory pathways and antioxidant activities. The hydroxyl group, in particular, is known to contribute to the compound's ability to scavenge free radicals and reduce oxidative stress, which are implicated in various chronic diseases. Additionally, the fluoro-substituent may enhance the compound's interaction with enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
The compound's potential application extends beyond its antimicrobial properties. It has been suggested that 4-(2-< strong >Fluoro strong > -4 - < strong >methoxycarbonylphenyl strong > ) - < strong > 2 - hydroxybenzoic acid strong > could be used as an intermediate in the synthesis of more complex molecules with enhanced biological activities. For instance, it could serve as a precursor for designing kinase inhibitors or other small-molecule drugs that target specific disease pathways.
The development of new drug candidates relies heavily on the availability of high-quality starting materials, such as 4-(2-< strong >Fluoro strong > -4 - < strong >methoxycarbonylphenyl strong > ) - < strong > 2 - hydroxybenzoic acid strong > . Its synthesis and characterization are essential steps in ensuring the reproducibility and efficacy of subsequent chemical modifications and biological evaluations. Advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, are employed to confirm the structural integrity and purity of the compound.
The pharmacokinetic properties of 4-(2-< strong >Fluoro strong > -4 - < strong >methoxycarbonylphenyl strong > ) - < strong > 2 - hydroxybenzoic acid strong > are also under investigation to optimize its delivery and therapeutic efficacy. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are carefully evaluated to ensure that the compound behaves predictably in vivo. These studies help in identifying potential side effects and determining the appropriate dosage regimen for clinical applications.
The growing body of research on 4-(2-< strong >Fluoro strong > -4 - < strong >methoxycarbonylphenyl strong > ) - < str ong > 2 - hydroxybenzoic acid str ong >> underscores its significance as a versatile building block in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in drug discovery and development efforts worldwide.
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